N-(3,5-dihydroxyphenyl)acetamide

Catalog No.
S15029848
CAS No.
73164-69-9
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,5-dihydroxyphenyl)acetamide

CAS Number

73164-69-9

Product Name

N-(3,5-dihydroxyphenyl)acetamide

IUPAC Name

N-(3,5-dihydroxyphenyl)acetamide

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-5(10)9-6-2-7(11)4-8(12)3-6/h2-4,11-12H,1H3,(H,9,10)

InChI Key

GGQOIZSMVYYWIA-UHFFFAOYSA-N

solubility

>25.1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)O)O

N-(3,5-dihydroxyphenyl)acetamide is an organic compound characterized by the presence of a phenyl ring with two hydroxyl groups at the 3 and 5 positions, and an acetamide functional group. This structure provides unique chemical properties that are of interest in various fields, including medicinal chemistry and materials science. The compound's molecular formula is C9H11NO3C_9H_{11}NO_3, and it is known for its potential biological activities due to the presence of hydroxyl groups, which can participate in redox reactions.

  • Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: This compound can be reduced to yield corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl groups may participate in nucleophilic substitution reactions, allowing for the formation of ethers or esters when reacted with alkyl halides or acyl chlorides in the presence of a base.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution: Alkyl halides or acyl chlorides with a base such as sodium hydroxide.

Major Products Formed

  • Oxidation: Quinones.
  • Reduction: Amines.
  • Substitution: Ethers or esters.

N-(3,5-dihydroxyphenyl)acetamide exhibits significant biological activity, primarily attributed to its antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals, potentially reducing oxidative stress in biological systems. Additionally, studies have indicated that compounds with similar structures may possess anti-inflammatory and analgesic effects, suggesting potential therapeutic applications .

The synthesis of N-(3,5-dihydroxyphenyl)acetamide can be achieved through several methods:

  • Acylation Reaction: A common method involves the acylation of 3,5-dihydroxyaniline with acetic anhydride or acetyl chloride. This reaction typically occurs under acidic or basic conditions:
    3 5 Dihydroxyaniline+Acetic AnhydrideN 3 5 dihydroxyphenyl acetamide+Acetic Acid\text{3 5 Dihydroxyaniline}+\text{Acetic Anhydride}\rightarrow \text{N 3 5 dihydroxyphenyl acetamide}+\text{Acetic Acid}
  • Alternative Synthetic Routes: Other methods may involve the use of microwave-assisted synthesis or solvent-free conditions to improve yield and reduce reaction times .

N-(3,5-dihydroxyphenyl)acetamide has several applications across different fields:

  • Medicinal Chemistry: Investigated for its potential as an antioxidant and anti-inflammatory agent.
  • Material Science: Used as a precursor in the synthesis of polymers and dyes.
  • Pharmaceutical Development: Explored for its therapeutic properties in drug formulation .

Studies on N-(3,5-dihydroxyphenyl)acetamide have focused on its interactions with various biological targets. The compound's ability to modulate enzyme activity and receptor interactions has been noted, particularly in relation to its antioxidant effects. Research indicates that it may inhibit certain enzymes involved in inflammation pathways, thereby contributing to its potential therapeutic benefits .

N-(3,5-dihydroxyphenyl)acetamide can be compared with various similar compounds based on structural features and biological activity:

Compound NameStructural FeaturesUnique Properties
N-(2,4-dihydroxyphenyl)acetamideHydroxyl groups at 2 and 4 positionsDifferent reactivity due to positioning
N-(3,4-dihydroxyphenyl)acetamideHydroxyl groups at 3 and 4 positionsSimilar antioxidant potential but distinct activity profile
Acetaminophen (Paracetamol)Acetamide group with one hydroxyl groupWidely used analgesic; different efficacy profile
N-(2-hydroxyphenyl)acetamideSingle hydroxyl group at 2 positionLess complex biological interactions

The uniqueness of N-(3,5-dihydroxyphenyl)acetamide lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological properties compared to its isomers and related compounds .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

167.058243149 g/mol

Monoisotopic Mass

167.058243149 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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